4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Description

The exact mass of the compound 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4'-Bis(chloromethyl)-2,2'-bipyridyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(chloromethyl)-2,2'-bipyridyl including the price, delivery time, and more detailed information at info@benchchem.com.

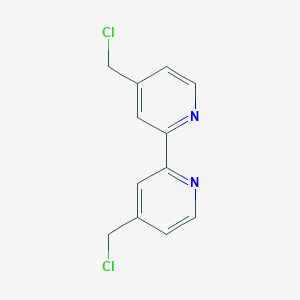

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-[4-(chloromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKSOWFFOHQARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)C2=NC=CC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441813 | |

| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138219-98-4 | |

| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Foreword

Welcome to this in-depth technical guide on 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. This document is crafted for researchers, scientists, and professionals in drug development and materials science who seek a comprehensive understanding of this versatile building block. As a Senior Application Scientist, my goal is to not only present established protocols but to also provide insights into the causality behind experimental choices, ensuring a deeper and more practical understanding. This guide will navigate through the synthesis, properties, and diverse applications of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, grounded in authoritative references and practical expertise.

Introduction: The Strategic Importance of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a key organic compound characterized by a bipyridine core functionalized with two reactive chloromethyl groups. This unique structure bestows upon it a dual functionality: the bipyridine moiety serves as an excellent chelating ligand for a wide range of metal ions, while the chloromethyl groups are susceptible to nucleophilic substitution, allowing for a diverse array of chemical modifications. This versatility makes it a highly valuable precursor in the synthesis of novel ligands, functional polymers, and advanced materials with applications spanning catalysis, luminescence, and medicine.

The electron-withdrawing nature of the bipyridine ring system enhances the electrophilicity of the benzylic carbons in the chloromethyl groups, making them highly reactive towards nucleophiles. This reactivity is the cornerstone of its utility as a versatile building block in synthetic chemistry.

Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl: A Detailed Protocol and Mechanistic Insights

The most common and efficient synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl commences with the readily available precursor, 4,4'-dimethyl-2,2'-bipyridine. The key transformation is the chlorination of the methyl groups. A well-established and reliable method for this is a two-step process involving silylation followed by chlorination.

Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below:

"4,4'-Bis(chloromethyl)-2,2'-bipyridyl molecular structure"

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Applications of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Abstract

This technical guide offers a comprehensive examination of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, a pivotal bifunctional ligand in contemporary chemical research. We delve into its nuanced molecular architecture, supported by an analysis of expected spectroscopic signatures and crystallographic trends observed in analogous compounds. A detailed, field-tested protocol for its synthesis via radical chlorination of 4,4'-dimethyl-2,2'-bipyridyl is presented, with a focus on the causal factors dictating experimental choices to ensure procedural robustness. The guide further explores the reactivity of the strategic chloromethyl groups, which serve as versatile handles for nucleophilic substitution. Finally, we survey its broad applications as a foundational building block in the construction of coordination polymers, functional materials, and surface-modified systems, making this document an essential resource for researchers in materials science, catalysis, and drug development.

Introduction: A Versatile Bipyridyl Building Block

The 2,2'-bipyridyl (bpy) framework is a cornerstone of coordination chemistry, prized for its capacity to form stable chelate complexes with a vast range of metal ions.[1] The strategic functionalization of this scaffold is a powerful approach to designing sophisticated molecular systems. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl exemplifies this design principle, integrating the robust chelating ability of the bipyridyl core with the reactive potential of two chloromethyl groups. These benzylic chloride moieties are highly susceptible to nucleophilic substitution, enabling the covalent linkage of the bipyridyl unit into larger supramolecular assemblies, polymers, or onto surfaces. This dual functionality has established 4,4'-bis(chloromethyl)-2,2'-bipyridyl as an indispensable precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and bespoke catalytic systems.[1][2]

Molecular Structure and Characterization

A thorough understanding of the three-dimensional structure and electronic properties of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is critical for predicting its behavior in chemical synthesis and materials applications.

Conformational Analysis of the Bipyridyl Core

In its uncoordinated state, the 2,2'-bipyridyl backbone typically adopts a transoid conformation, with the nitrogen atoms oriented away from each other. This arrangement minimizes steric hindrance between the hydrogen atoms at the 3 and 3' positions. Upon chelation to a metal ion, a low-energy rotation around the central C2-C2' bond occurs, allowing the ligand to adopt the cisoid conformation necessary for bidentate coordination.

Spectroscopic Characterization

| Technique | Expected Features | Interpretation |

| ¹H NMR | Aromatic protons are anticipated to appear as a set of doublets and a singlet in the δ 7.5-8.7 ppm region. A sharp singlet corresponding to the four equivalent chloromethyl protons is expected around δ 4.6-4.8 ppm. | The symmetry of the molecule would lead to a simplified aromatic region with three distinct signals. The downfield shift of the chloromethyl protons is due to the electronegativity of the adjacent chlorine atom. |

| ¹³C NMR | Aromatic carbon signals are predicted in the δ 120-158 ppm range. The chloromethyl carbon should appear as a distinct peak around δ 45-47 ppm. | The number of unique carbon signals will reflect the molecule's C₂ symmetry. |

| Infrared (IR) | Characteristic C=N and C=C stretching vibrations of the pyridine rings are expected in the 1600-1400 cm⁻¹ region. A strong C-Cl stretching band should be observable in the 800-650 cm⁻¹ range. | These vibrational modes confirm the presence of the bipyridyl core and the chloromethyl functional groups. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) cluster with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M⁺, [M+2]⁺, [M+4]⁺). Common fragmentation pathways include the loss of a chlorine radical ([M-Cl]⁺) and a chloromethyl radical ([M-CH₂Cl]⁺). | This technique is crucial for confirming the molecular weight (250.12 g/mol ) and elemental composition. |

Crystallographic Insights

While a specific crystal structure for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is not publicly deposited, data from its hydroxylated counterpart, 4,4'-bis(hydroxymethyl)-2,2'-bipyridine, reveals a nearly planar bipyridyl core in the solid state.[3] It is expected that the chloromethyl derivative would adopt a similar conformation, with the crystal packing likely influenced by weak intermolecular interactions such as C-H···Cl hydrogen bonds.

Synthesis and Experimental Protocols

The most common and efficient synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl involves the free-radical chlorination of 4,4'-dimethyl-2,2'-bipyridyl.

Detailed Synthetic Protocol

This robust procedure is adapted from a well-established method published in Organic Syntheses.[4]

Materials:

-

4,4'-Dimethyl-2,2'-bipyridyl

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol (for recrystallization)

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

Procedural Steps:

-

Reaction Setup: To a solution of 4,4'-dimethyl-2,2'-bipyridyl in anhydrous CCl₄ in a round-bottom flask equipped with a reflux condenser, add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.[4]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the product as a white crystalline solid.[4]

Rationale for Experimental Choices

-

N-Chlorosuccinimide (NCS): NCS is employed as a safe and efficient source of chlorine radicals, avoiding the hazards associated with using gaseous chlorine.

-

Benzoyl Peroxide (BPO): BPO acts as a radical initiator, which upon thermal decomposition, initiates the chain reaction necessary for the chlorination of the benzylic methyl groups.

-

Aqueous Wash: The NaHCO₃ wash is critical for neutralizing any acidic byproducts, such as HCl, which could compromise the stability of the final product.

Reactivity and Applications

The synthetic utility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is primarily derived from the reactivity of its chloromethyl groups, which act as excellent electrophiles.

Nucleophilic Substitution Reactions

The chloromethyl groups readily undergo Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates. This allows for the facile covalent attachment of the bipyridyl moiety to other molecules or materials.

Caption: General scheme for nucleophilic substitution on 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

Applications in Materials Science and Catalysis

-

Coordination Chemistry and MOFs: This ligand is extensively used to construct coordination polymers and metal-organic frameworks. The bipyridyl unit chelates to metal centers, forming the structural nodes, while the reactive chloromethyl groups can be used for post-synthetic modification to introduce new functionalities within the porous material.[2]

-

Polymer Chemistry: It can act as a cross-linker or a monomer in polymerization reactions, leading to the formation of polymers with embedded metal-binding sites, which are useful in catalysis and sensing applications.[2]

-

Surface Functionalization: The reactive nature of the chloromethyl groups allows for the covalent grafting of the bipyridyl ligand onto the surfaces of materials like silica, gold, or carbon nanotubes. These modified surfaces can then be used to immobilize metal catalysts or create chemical sensors.

Conclusion

4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a testament to the power of rational ligand design. Its structure, combining a stable chelating core with reactive peripheral groups, provides a robust and versatile platform for chemical innovation. The synthetic accessibility and predictable reactivity of this molecule ensure its continued importance as a building block for the next generation of functional materials, from advanced catalysts to sophisticated drug delivery systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to harness the full potential of this remarkable compound.

References

-

Ma, D.; Laci, D. Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses2002 , 79, 1. [Link]

-

Covethouse. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. [Link]

-

PubChem. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. National Center for Biotechnology Information. [Link]

Sources

- 1. 4,4'-Bipyridine(553-26-4) 13C NMR spectrum [chemicalbook.com]

- 2. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | C12H10Cl2N2 | CID 10562811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Bis(hydroxymethyl)-2,2'-bipyridine | C12H12N2O2 | CID 11160239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

"spectroscopic data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl"

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, a key building block in coordination chemistry and materials science. The guide is intended for researchers, scientists, and professionals in drug development and related fields. It details the theoretical and practical aspects of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as they apply to the structural elucidation and purity assessment of this compound. The document combines established experimental data with predictive analysis based on the molecular structure, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The Significance of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a versatile bifunctional ligand extensively utilized in the synthesis of coordination polymers, metal-organic frameworks (MOFs), and functional materials. Its bipyridyl core provides a strong chelating site for a wide range of metal ions, while the two chloromethyl groups at the 4 and 4' positions offer reactive sites for further functionalization, enabling the construction of complex supramolecular architectures.

Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and stability of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. Each spectroscopic technique provides a unique piece of the structural puzzle, and together they offer a detailed "fingerprint" of the molecule. This guide will delve into the key spectroscopic methods for its characterization, providing both the expected data and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, ¹H and ¹³C NMR provide unambiguous evidence for its molecular structure and purity.

Expected ¹H and ¹³C NMR Data

The following tables summarize the reported NMR data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (300 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.70 | Doublet (d) | 2H | H-6, H-6' |

| 8.43 | Singlet (s) | 2H | H-3, H-3' |

| 7.38 | Doublet of Doublets (dd) | 2H | H-5, H-5' |

| 4.63 | Singlet (s) | 4H | -CH₂Cl |

Table 2: ¹³C NMR Data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (75 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 155.8 | C-2, C-2' |

| 149.4 | C-6, C-6' |

| 146.7 | C-4, C-4' |

| 122.8 | C-5, C-5' |

| 120.1 | C-3, C-3' |

| 43.9 | -CH₂Cl |

Interpretation and Experimental Rationale

The simplicity of the ¹H NMR spectrum, with only four distinct signals, is indicative of the molecule's C₂ symmetry. The downfield chemical shifts of the aromatic protons are characteristic of the electron-deficient pyridine rings. The singlet at 4.63 ppm, integrating to four protons, is a clear signature of the two equivalent chloromethyl groups.

The ¹³C NMR spectrum further confirms the symmetrical nature of the molecule with six distinct carbon signals. The chemical shift of the chloromethyl carbon at 43.9 ppm is consistent with an sp³-hybridized carbon attached to an electronegative chlorine atom.

Experimental Protocol for NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

Materials:

-

4,4'-Bis(chloromethyl)-2,2'-bipyridyl sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tube (5 mm)

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to the NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃ and perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal at 0.00 ppm.

NMR Experimental Workflow

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. For 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, MS is particularly useful for confirming the presence of two chlorine atoms through their characteristic isotopic pattern.

Predicted Mass Spectrum Data

Table 3: Predicted Mass Spectrometry Data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

| m/z (predicted) | Ion | Relative Abundance | Notes |

| 252.02 | [M]⁺ | 100% | Molecular ion with two ³⁵Cl atoms |

| 254.02 | [M+2]⁺ | 65% | Molecular ion with one ³⁵Cl and one ³⁷Cl atom |

| 256.02 | [M+4]⁺ | 10% | Molecular ion with two ³⁷Cl atoms |

| 217.05 | [M-Cl]⁺ | Variable | Fragment ion from loss of a chlorine atom |

| 203.06 | [M-CH₂Cl]⁺ | Variable | Fragment ion from loss of a chloromethyl group |

Rationale for Predictions

The molecular formula of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is C₁₂H₁₀Cl₂N₂. The predicted molecular ion peak at m/z 252.02 corresponds to the molecule containing two ³⁵Cl isotopes. The presence of two chlorine atoms will result in a characteristic isotopic cluster for the molecular ion, with relative intensities of approximately 100:65:10 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively. This isotopic signature is a powerful diagnostic tool for confirming the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a chlorine radical or a chloromethyl radical.

Experimental Protocol for Mass Spectrometry

Objective: To obtain a mass spectrum of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl to confirm its molecular weight and isotopic distribution.

Materials:

-

4,4'-Bis(chloromethyl)-2,2'-bipyridyl sample

-

Methanol or acetonitrile (HPLC grade)

-

Mass spectrometer (e.g., ESI-QTOF or GC-MS)

Procedure (for ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Sample Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic cluster. Compare the observed m/z values and isotopic pattern with the predicted values.

Mass Spectrometry Experimental Workflow

Caption: Workflow for mass spectrometric analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the molecule's vibrational modes.

Predicted IR Absorption Data

Table 4: Predicted IR Absorption Bands for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 1600-1580 | C=N stretch (pyridine ring) | Strong |

| 1550-1450 | C=C stretch (pyridine ring) | Medium-Strong |

| 1420-1380 | CH₂ scissoring | Medium |

| 850-800 | C-H out-of-plane bend | Strong |

| 750-650 | C-Cl stretch | Strong |

Rationale for Predictions

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the bipyridyl core will give rise to strong absorptions in the 1600-1450 cm⁻¹ region. A key feature will be the strong absorption band in the 750-650 cm⁻¹ range, corresponding to the C-Cl stretching vibration of the chloromethyl groups.

Experimental Protocol for IR Spectroscopy

Objective: To obtain an IR spectrum of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl to identify its characteristic functional groups.

Materials:

-

4,4'-Bis(chloromethyl)-2,2'-bipyridyl sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (for KBr pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional group vibrations.

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR spectroscopic analysis.

UV-Vis Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic systems like 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, this technique is useful for studying the π-conjugated system.

Predicted UV-Vis Absorption Data

Table 5: Predicted UV-Vis Absorption Maxima for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl (in Ethanol)

| λₘₐₓ (nm) (predicted) | Electronic Transition | Molar Absorptivity (ε) |

| ~240-250 | π → π | High |

| ~280-290 | π → π | High |

| ~310-330 | n → π* | Low |

Rationale for Predictions

The UV-Vis spectrum of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is expected to be dominated by intense π → π* transitions associated with the bipyridyl chromophore, similar to the parent 4,4'-bipyridine. These typically appear as two strong absorption bands in the 240-290 nm range. A weaker n → π* transition, arising from the non-bonding electrons on the nitrogen atoms, may be observed as a shoulder or a separate band at a longer wavelength. The chloromethyl substituents are not expected to significantly alter the position of these absorption maxima compared to the parent 4,4'-dimethyl-2,2'-bipyridine.

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

Materials:

-

4,4'-Bis(chloromethyl)-2,2'-bipyridyl sample

-

Ethanol or other suitable UV-transparent solvent (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample of known concentration in the chosen solvent. From this, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

UV-Vis Spectroscopy Experimental Workflow

Caption: Workflow for UV-Vis spectroscopic analysis.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key spectroscopic data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

Table 6: Consolidated Spectroscopic Data for 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

| Technique | Key Data |

| ¹H NMR (CDCl₃) | δ 8.70 (d, 2H), 8.43 (s, 2H), 7.38 (dd, 2H), 4.63 (s, 4H)[1] |

| ¹³C NMR (CDCl₃) | δ 155.8, 149.4, 146.7, 122.8, 120.1, 43.9[1] |

| Mass Spectrometry | Predicted [M]⁺ at m/z 252.02 with a characteristic isotopic cluster for two chlorine atoms. |

| IR Spectroscopy | Predicted strong absorptions at ~1600-1580 cm⁻¹ (C=N), ~1550-1450 cm⁻¹ (C=C), and ~750-650 cm⁻¹ (C-Cl). |

| UV-Vis Spectroscopy | Predicted λₘₐₓ at ~240-250 nm and ~280-290 nm (π → π* transitions). |

References

-

Smith, A. P., Lamba, J. J. S., & Fraser, C. L. (2002). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses, 78, 82. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl, a critical building block in coordination chemistry and materials science.[1] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol for both qualitative and quantitative solubility determination, a predicted qualitative solubility profile in common organic solvents based on chemical principles, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals working with 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in various research and development applications, including the synthesis of functional materials and pharmaceutical compounds.

Introduction to 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a derivative of 2,2'-bipyridine, featuring reactive chloromethyl groups at the 4 and 4' positions of the pyridine rings. The 2,2'-bipyridine core is a widely utilized ligand in coordination chemistry, known for its ability to form stable chelate complexes with a vast array of transition metals.[1] The presence of the two highly reactive chloromethyl groups makes this compound a versatile precursor, allowing for facile functionalization and tethering to other molecular systems, polymers, or surfaces.[1] This dual functionality is pivotal in the construction of metallosupramolecular architectures, functional polymers, and photosensitizers for applications in catalysis and solar energy conversion.[1]

A fundamental understanding of the solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in various organic solvents is paramount for its effective utilization. The choice of solvent directly impacts reaction kinetics, purification methods such as recrystallization, and the formation of desired supramolecular structures. This guide aims to provide both predicted and experimentally verifiable insights into its solubility profile.

Predicted Qualitative Solubility Profile

In the absence of extensive empirical data, the solubility of an organic compound can be predicted based on its molecular structure by applying the "like dissolves like" principle.[2] The 4,4'-Bis(chloromethyl)-2,2'-bipyridyl molecule possesses a moderately polar bipyridine core with two nitrogen atoms capable of hydrogen bonding, and two chloromethyl groups which add to the overall polarity. The aromatic rings also allow for potential π-π stacking interactions.

Based on these structural features, a predicted qualitative solubility profile in a range of common organic solvents is presented in Table 1. It is crucial to emphasize that these are predictions and should be confirmed experimentally using the protocols detailed in the subsequent sections.

Table 1: Predicted Qualitative Solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | The high polarity of DMSO should effectively solvate the polar regions of the molecule. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Soluble | Acetonitrile is a polar aprotic solvent, and its use in the synthesis of this compound suggests at least moderate solubility.[3] | |

| Acetone | Moderately Soluble | Acetone's moderate polarity may allow for some dissolution, but it might be less effective than more polar aprotic solvents. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the nitrogen atoms of the bipyridine core, but the overall non-polar character of the molecule may limit high solubility. |

| Ethanol (EtOH) | Moderately Soluble | The successful recrystallization from hot ethanol indicates good solubility at elevated temperatures and likely moderate to low solubility at room temperature.[3] | |

| Water | Insoluble | Despite the presence of polar groups, the large hydrophobic bipyridine backbone and the non-polar chloromethyl groups are expected to make it insoluble in water. | |

| Nonpolar | Dichloromethane (DCM) | Soluble | The use of dichloromethane for extraction during its synthesis suggests good solubility.[3] Its ability to engage in dipole-dipole interactions with the chloromethyl groups is a contributing factor. |

| Chloroform (CHCl₃) | Soluble | Similar in polarity to DCM, chloroform is expected to be a good solvent. | |

| Tetrahydrofuran (THF) | Moderately Soluble | THF has a moderate polarity and can act as a hydrogen bond acceptor, which may lead to some degree of solubility. | |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings, but the overall polarity difference will likely limit solubility. | |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the moderately polar 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. |

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. This section outlines protocols for both qualitative and quantitative solubility determination.

Health and Safety Precautions

4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a hazardous chemical. Safety data sheets indicate that it may be corrosive and can cause severe skin burns and eye damage.[1][4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling of the solid and its solutions should be performed in a well-ventilated fume hood.

Qualitative Solubility Determination

This simple and rapid method provides a preliminary assessment of solubility in various solvents.

Materials:

-

4,4'-Bis(chloromethyl)-2,2'-bipyridyl

-

A selection of organic solvents (as listed in Table 1)

-

Small vials or test tubes with caps

-

Spatula

-

Vortex mixer

Procedure:

-

Sample Preparation: Add approximately 5-10 mg of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl to a series of labeled vials.

-

Solvent Addition: Add 1 mL of the chosen solvent to each vial.

-

Mixing: Securely cap the vials and vortex each sample for 1-2 minutes at room temperature.

-

Observation: Visually inspect each vial against a dark background to determine the extent of dissolution.

-

Classification:

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination

For applications requiring precise concentration data, a quantitative determination of solubility is essential. The following protocol utilizes UV-Vis spectroscopy, a widely accessible and reliable technique for quantifying chromophoric compounds. Alternatively, HPLC can be employed for more complex matrices or for compounds lacking a strong UV chromophore.[5][6][7]

3.3.1. Principle

This method involves preparing a saturated solution of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in a chosen solvent at a specific temperature. After allowing the solution to reach equilibrium, the undissolved solid is removed, and the concentration of the dissolved solute in the supernatant is determined by measuring its absorbance and comparing it to a pre-established calibration curve.

3.3.2. Experimental Workflow for Quantitative Solubility Determination

Figure 1. Workflow for quantitative solubility determination.

3.3.3. Detailed Protocol

Part A: Preparation of Calibration Curve

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in the solvent of interest.

-

Scan the absorbance of the solution over a relevant UV range (e.g., 200-400 nm) using a UV-Vis spectrophotometer to identify the λmax.

-

-

Prepare a Stock Solution:

-

Accurately weigh a precise amount of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl and dissolve it in a known volume of the chosen solvent in a volumetric flask.

-

-

Prepare Standard Solutions:

-

Perform a series of accurate serial dilutions of the stock solution to create at least five standard solutions of known concentrations.

-

-

Measure Absorbance of Standards:

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

-

Construct the Calibration Curve:

-

Plot a graph of absorbance versus concentration for the standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be close to 1 for a good linear fit.

-

Part B: Determination of Saturated Solubility

-

Prepare the Saturated Solution:

-

Add an excess amount of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl to a known volume of the solvent in a sealed vial. "Excess" means that a visible amount of undissolved solid remains.

-

-

Equilibration:

-

Agitate the mixture (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.[8]

-

-

Phase Separation:

-

Allow the undissolved solid to settle. To ensure complete removal of solid particles, centrifuge the sample or filter it through a syringe filter (e.g., 0.2 µm PTFE).

-

-

Sample Preparation and Measurement:

-

Accurately dilute a known volume of the clear supernatant with the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the measured absorbance and the equation of the calibration curve to calculate the concentration of the diluted sample.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in that solvent at the specified temperature.

-

Conclusion

This technical guide has provided a detailed framework for understanding and experimentally determining the solubility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in organic solvents. The predicted solubility profile serves as a valuable starting point for solvent selection, while the comprehensive qualitative and quantitative experimental protocols offer a reliable means of obtaining precise solubility data. Adherence to the outlined safety precautions is imperative when working with this compound. The information and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important chemical intermediate in their diverse applications.

References

- Smith, A. P., Lamba, J. J. S., & Fraser, C. L. (2002). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses, 78, 82.

-

Solubility of Things. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]

-

Studylib. (n.d.). Organic Chemistry Solubility Tests: Qualitative Analysis. Retrieved from [Link]

-

Covethouse. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Bipyridine. Retrieved from [Link]

-

Chem-Supply. (2018, January 22). Safety Data Sheet: 2,2'-BIPYRIDINE. Retrieved from [Link]

-

Kiper, R. A. (n.d.). Properties of substance: 4,4'-bipyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. Retrieved from [Link]

-

A-Star Research. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. Retrieved from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved from [Link]

- Liu, T., & Fraser, C. L. (2002). Discussion Addendum for: Efficient Synthesis of Halomethyl-2,2'-Bipyridines: 4,4'-Bis(Chloromethyl)-2,2'-Bipyridine. Organic Syntheses, 78, 82.

- ACS Publications. (2003). Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. The Journal of Organic Chemistry, 68(1), 247-250.

- Journal of the Chemical Society, Dalton Transactions. (1982). Preparation, spectroscopic characterisation, electrochemical and photochemical properties of cis-bis(2,2′-bipyridyl)carbonylruthenium(II) complexes. Dalton Transactions, (1), 229-234.

-

Wikipedia. (n.d.). 4,4'-Bipyridine. Retrieved from [Link]

-

Nantong Zandery Bio-Technology Co.,LTD. (n.d.). 4,4'-Bis(chloromethyl)-2,2'-bipyridyl. Retrieved from [Link]

- RSC Publishing. (2013). 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. Dalton Transactions, 42(38), 13882-13890.

- MDPI. (2023). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides. Chemistry, 5(2), 1018-1033.

-

Wichita State University SOAR. (2017). Synthesis, substitiuent effects, optical properties, and crystal structures of substituted platinum (II) biphenyl bipyridine complexes. Retrieved from [Link]

- PubMed. (2001). Synthesis and coordination properties of new bis(phosphinomethyl)pyridine N,P,P'-trioxides. Inorganic Chemistry, 40(17), 4420-4427.

Sources

- 1. 4,4'-Bis(bromomethyl)-2,2'-bipyridine|CAS 134457-14-0 [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. pharmaguru.co [pharmaguru.co]

- 6. sciforum.net [sciforum.net]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

An In-depth Technical Guide to the Chemical Safety and Handling of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,4'-Bis(chloromethyl)-2,2'-bipyridyl is a highly reactive bifunctional molecule utilized as a key building block in the synthesis of novel ligands for coordination chemistry, functional materials, and potential therapeutic agents. Its utility stems from the two reactive chloromethyl groups, which are susceptible to nucleophilic substitution. However, this high reactivity also presents significant health and safety hazards. The compound is classified as corrosive and can cause severe skin burns and eye damage. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required to work safely with this compound. Adherence to these guidelines is critical to mitigate risks of chemical burns, respiratory irritation, and other potential health effects.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl is crucial for its safe handling and use in experimental design.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₀Cl₂N₂ | [1][] |

| Molecular Weight | 253.13 g/mol | [] |

| Appearance | White to off-white powder or crystals | |

| CAS Number | 138219-98-4 | [][3] |

| Purity | Typically >98.0% |

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with 4,4'-Bis(chloromethyl)-2,2'-bipyridyl are its corrosive nature and its reactivity as a potential alkylating agent. Alkylating agents are compounds that can introduce an alkyl group into a molecule, and in a biological context, they can react with nucleophilic sites on proteins and nucleic acids, leading to cellular damage.

GHS Hazard Statements:

-

H290: May be corrosive to metals.

-

H314: Causes severe skin burns and eye damage.

Routes of Exposure and Health Effects:

-

Inhalation: Inhaling dusts or mists can cause severe irritation and burns to the respiratory tract. Immediate removal to fresh air is critical in case of exposure.

-

Skin Contact: Direct contact causes severe skin burns. Due to its nature as a reactive alkylating agent, it can cause significant damage to skin tissue. Prolonged or repeated contact should be strictly avoided.

-

Eye Contact: This compound is highly destructive to eye tissue. Contact can lead to severe burns, and potentially irreversible eye damage.

-

Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach. Do NOT induce vomiting if the substance is ingested.

Section 3: Exposure Controls and Personal Protection

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory when handling this compound.

Engineering Controls:

-

Fume Hood: All weighing and handling of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl must be conducted in a certified chemical fume hood to prevent inhalation of dusts.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential.

Personal Protective Equipment (PPE):

| PPE | Specification | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and chemical burns. |

| Eye Protection | Chemical safety goggles and a face shield. | To provide comprehensive protection against splashes and dust, preventing severe eye damage. |

| Lab Coat | Flame-resistant lab coat. | To protect skin and personal clothing from contamination. |

| Respiratory | Use a NIOSH-approved respirator if there is a risk of inhalation. | To prevent irritation and burns to the respiratory system. |

Section 4: Safe Handling, Storage, and Incompatibility

Safe Handling:

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

Storage:

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep the container tightly closed.[4]

-

Store in a corrosive-resistant container.

-

Store locked up.

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous reactions.

-

Strong Acids: May cause decomposition.

-

Water/Moisture: The chloromethyl groups are susceptible to hydrolysis, which can alter the compound and potentially create corrosive byproducts like HCl.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Emergency Situation | Procedure |

| Spill | 1. Evacuate the area. 2. Wear appropriate PPE. 3. Absorb spillage to prevent material damage. 4. Sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] 5. Ventilate the area and wash the spill site after material pickup is complete. |

| Inhalation | 1. Move the person to fresh air and keep them comfortable for breathing. 2. Immediately call a POISON CENTER or doctor. |

| Skin Contact | 1. Immediately take off all contaminated clothing. 2. Rinse skin with water/shower for at least 15 minutes.[6] 3. Immediately call a POISON CENTER or doctor. |

| Eye Contact | 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present and easy to do. Continue rinsing. 3. Immediately call a POISON CENTER or doctor. |

| Ingestion | 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Immediately call a POISON CENTER or doctor. |

Section 6: Waste Disposal

Disposal of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl and any contaminated materials must be handled as hazardous waste.

-

Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[4]

-

Procedure: Contact a licensed professional waste disposal service.[4] Highly chlorinated organic residues are often toxic and not biodegradable.[7] Incineration at high temperatures is a common disposal method for chlorinated organic materials, which converts the chlorine to hydrogen chloride that can be scrubbed from the exhaust gas.[7][8]

Section 7: Synthesis and Reactivity Considerations

The primary utility of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in synthesis is the high reactivity of its chloromethyl groups toward nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the bipyridine ring system, making the benzylic carbons highly electrophilic.

This compound is typically synthesized from 4,4'-dimethyl-2,2'-bipyridine.[9] The chlorination of the methyl groups is a key transformation, often achieved through methods like free-radical halogenation.[10]

It is important to note that if the reaction conditions during synthesis are not thoroughly dry, byproducts can form.[9] This highlights the need for careful control of experimental parameters when working with this compound. Recrystallization from absolute ethanol can be used for purification.[9]

Visualizations

Risk Assessment Workflow

Caption: A simplified workflow for risk assessment before handling 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

Safe Handling Protocol

Caption: Step-by-step protocol for the safe handling of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl in a laboratory setting.

Spill Response Decision Tree

Caption: A decision tree for responding to a spill of 4,4'-Bis(chloromethyl)-2,2'-bipyridyl.

References

- Process for Disposal of Chlorinated Organic Residues. (n.d.).

- Process for the incineration of chlorinated organic materials. (1980). Google Patents.

- 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | C12H10Cl2N2 | CID 10562811. (n.d.). PubChem.

- 4,4'-Bis(chloromethyl)-2,2'-bipyridyl 138219-98-4. (n.d.). TCI Chemicals.

- 4,4'-Bis(chloromethyl)-2,2'-bipyridyl - CAS 138219-98-4. (n.d.).

- 4,4'-Bis(chloromethyl)-2,2'-bipyridyl 138219-98-4. (n.d.). TCI Chemicals.

- 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4. (n.d.). ChemicalBook.

- Safety Data Sheet. (2025, April 11). Angene Chemical.

- Disposal Methods for Chlorinated Aromatic Waste. (n.d.). ElectronicsAndBooks.

- Safety Data Sheet. (n.d.). Chem-Supply.

- SAFETY DATA SHEET. (2024, November 23). TCI Chemicals.

- SAFETY DATA SHEET. (2024, September 8). Sigma-Aldrich.

- 4,4'-Bis(chloromethyl)-2,2'-bipyridine CAS #: 138219-98-4. (n.d.).

- 4,4'-Bipyridine. (n.d.). Apollo Scientific.

- SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.

- Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). (n.d.). Organic Syntheses Procedure.

- Disposing of Chlorine: Pool and Cleaning Products. (2024, February 15). NEDT.

- Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor.

- 4,4'-Bis(chloromethyl)-1,1'-biphenyl. (n.d.). CymitQuimica.

- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.

- Navigating the Reactivity of a Versatile Bipyridine Building Block: A Technical Guide to 6,6'-Bis(chloromethyl). (n.d.). Benchchem.

- Chemical Safety Data Sheet MSDS / SDS - 4,4'-Bis(methoxycarbonly)-2,2'-bipyridine. (2025, October 25). ChemicalBook.

- Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo. (n.d.). ACS Publications.

- 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine – a multipurpose ligand scaffold for lanthanoid-based luminescence/19F NMR probes. (n.d.). RSC Publishing.

- 4,4′-Bis(trifluoromethyl)-2,2′-bipyridine. (n.d.). Ossila.

Sources

- 1. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | C12H10Cl2N2 | CID 10562811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4'-Bis(chloromethyl)-2,2'-bipyridyl | 138219-98-4 [chemicalbook.com]

- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. tandfonline.com [tandfonline.com]

- 8. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

Authored by Gemini, Senior Application Scientist

An In-depth Technical Guide to the Luminescent Properties of Bipyridyl Ligands

Abstract

2,2'-Bipyridine (bpy) and its derivatives represent a cornerstone in the architecture of photofunctional materials. As privileged ligands, their coordination to transition metals and lanthanides gives rise to a rich and tunable array of luminescent properties, governed by a delicate interplay of electronic transitions. This guide provides a comprehensive exploration of the principles, characterization, and application of luminescence in bipyridyl-based systems. We will delve into the nature of the emissive excited states, dissect the structural and environmental factors that modulate their behavior, and present validated experimental protocols for their quantitative analysis. This document is intended for researchers, chemists, and materials scientists engaged in the design and application of luminescent molecules, from organic light-emitting diodes (OLEDs) to advanced biological probes.

The Electronic Foundation of Bipyridyl Luminescence

The luminescence of bipyridyl complexes is not an intrinsic property of the ligand alone but emerges from its electronic interaction with a coordinated metal center. The photophysical behavior is dictated by the relative energies of three primary types of electronically excited states: Ligand-Centered (LC), Metal-Centered (MC), and Metal-to-Ligand Charge Transfer (MLCT).

-

Ligand-Centered (LC) States: These are π → π* transitions localized on the bipyridyl ligand or its substituents. In the absence of a metal, many bipyridyl ligands exhibit weak, high-energy fluorescence from the singlet (¹LC) state.

-

Metal-Centered (MC) States: These involve transitions between the d-orbitals of the metal center (d-d transitions). MC states are notoriously problematic in luminescent design; they are often non-emissive and provide rapid, non-radiative decay pathways that quench luminescence. A key design principle is to ensure the MC states are energetically higher than the desired emissive state.

-

Metal-to-Ligand Charge Transfer (MLCT) States: This is the most important class of transitions for the luminescence of many d⁶ metal complexes (e.g., Ru(II), Ir(III), Re(I)).[1] Upon absorption of a photon, an electron is promoted from a metal-based d-orbital to a ligand-based π* orbital. The resulting excited state, denoted as ¹MLCT, can undergo efficient intersystem crossing (ISC) to a long-lived triplet state (³MLCT) due to the heavy-atom effect of the metal.[2] It is this phosphorescence from the ³MLCT state that is responsible for the intense and long-lived emission of iconic complexes like [Ru(bpy)₃]²⁺.[3]

The interplay between these states can be visualized using a Jablonski diagram.

Caption: Jablonski diagram for a typical bipyridyl metal complex.

Modulating Luminescence: Structure-Property Relationships

The power of bipyridyl ligands lies in the ability to rationally tune their luminescent properties through synthetic modification.

Ligand Substitution

Strategic placement of substituents on the bipyridine framework is the most common tool for tuning photophysics.[4]

-

Electron-Withdrawing Groups (EWGs) (e.g., -CF₃, -CN, esters): These groups stabilize the ligand's π* orbitals. This lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and a red-shift (bathochromic shift) in both absorption and emission spectra.

-

Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, alkyls): These groups destabilize the ligand's π orbitals, raising the energy of the HOMO. This also leads to a smaller energy gap and a red-shift. However, the effect on the overall electronic structure is different from that of EWGs.

-

Extended π-Conjugation: Fusing aromatic rings or adding conjugated substituents to the bipyridine core extends the π-system, delocalizing the π* orbitals.[5] This consistently lowers the energy of the LC and MLCT states, causing a significant red-shift in emission.[5][6]

Caption: Effect of substituents on frontier orbital energies.

Metal Ion Identity

The choice of metal is critical. Heavy second- and third-row transition metals (e.g., Ru, Os, Re, Ir, Pt) are preferred due to strong spin-orbit coupling, which promotes the highly desired ISC from singlet to triplet states, enabling efficient phosphorescence.[1]

-

Ruthenium(II): The archetypal metal for bipyridyl complexes, forming stable, octahedral [Ru(bpy)₃]²⁺ analogues with strong visible absorption and room-temperature phosphorescence.[7]

-

Iridium(III): Forms highly efficient phosphorescent complexes, particularly with cyclometalating ligands, that are central to modern OLED technology.[8] Their high quantum yields are a result of very efficient ISC.

-

Platinum(II): Typically forms square planar complexes that can exhibit intense phosphorescence, but are also susceptible to aggregation-induced quenching unless sterically protected.[9][10][11]

-

Lanthanides (e.g., Eu³⁺, Tb³⁺): Exhibit sharp, line-like emission from f-f transitions. Bipyridyl ligands act as "antenna" chromophores; they absorb light efficiently and transfer the energy to the lanthanide ion, which then luminesces.[12][13]

Molecular Rigidity and Environment

Luminescence is a competition between radiative (light-emitting) and non-radiative decay pathways. Non-radiative decay is often facilitated by molecular vibrations and rotations that dissipate the excited-state energy as heat.

-

Rigidification: Incorporating bipyridyl ligands into rigid macrocyclic structures or using sterically bulky groups can restrict vibrational modes, which closes non-radiative decay channels and significantly enhances luminescence quantum yields and lifetimes.[14]

-

Solvent Effects: The polarity of the solvent can influence the energy of charge-transfer states. More polar solvents can better stabilize the charge-separated MLCT excited state, often leading to a red-shift in emission (solvatochromism).[15]

-

Quenching: Molecular oxygen is a highly efficient quencher of triplet excited states and can dramatically reduce or eliminate phosphorescence.[3] Therefore, photophysical measurements are often performed in degassed solutions. Other species, such as metal ions with low-lying excited states (e.g., Fe²⁺, Cu²⁺), can also act as quenchers through energy or electron transfer.[10][16][17]

Experimental Characterization Protocols

Accurate and reproducible characterization is paramount. The following section details core experimental workflows.

Protocol: Determination of Photoluminescence Quantum Yield (PLQY)

The PLQY (Φ) is the ratio of photons emitted to photons absorbed. The relative method, comparing the sample to a well-characterized standard, is most common.

Expert Insight: This method is predicated on the assumption that the standard and sample are measured under identical conditions (spectrometer settings, solvent, cuvette). The choice of standard is critical; its absorption and emission profile should be in a similar spectral region to the unknown sample to minimize wavelength-dependent instrumental errors.

Materials:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer with excitation and emission monochromators

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity spectroscopic grade solvent

-

Luminescence standard (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φ = 0.546; [Ru(bpy)₃]Cl₂ in H₂O, Φ = 0.040 in aerated water).[18]

-

Compound of interest.

Methodology:

-

Prepare Stock Solutions: Prepare stock solutions of the standard and the sample in the chosen solvent.

-

Prepare Dilute Solutions: Create a series of five dilutions for both the standard and the sample, ensuring the absorbance at the excitation wavelength is below 0.1.

-

Causality: Keeping absorbance low (<0.1) minimizes inner-filter effects, where emitted light is reabsorbed by other molecules in the solution, which would lead to an underestimation of the true quantum yield.

-

-

Measure Absorbance: Record the UV-Vis absorption spectrum for all ten solutions. Note the absorbance value at the chosen excitation wavelength (A).

-

Measure Emission Spectra: Set the fluorometer's excitation wavelength (λₑₓ). For each solution, record the emission spectrum over the appropriate range, ensuring the entire emission band is captured.

-

Data Processing:

-

Integrate the area under the emission curve for each spectrum (I).

-

Plot the integrated emission intensity (I) versus absorbance (A) for both the standard and the sample.

-

Determine the slope (Gradient) of the resulting straight lines for both the standard (Gradₛₜ) and the sample (Gradₛₐₘ).

-

-

Calculate PLQY: Use the following equation: Φₛₐₘ = Φₛₜ × (Gradₛₐₘ / Gradₛₜ) × (ηₛₐₘ² / ηₛₜ²)

-

Where Φ is the quantum yield and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term cancels out.

-

Caption: Workflow for relative PLQY determination.

Protocol: Time-Resolved Emission Spectroscopy (TRES)

TRES measures the decay of luminescence intensity over time following pulsed excitation, providing the excited-state lifetime (τ).

Expert Insight: Lifetime measurements are crucial for confirming the nature of an emissive state. Fluorescence from singlet states occurs on the nanosecond timescale (1-100 ns), while phosphorescence from triplet states is much longer, ranging from hundreds of nanoseconds to milliseconds. This technique is also the gold standard for studying quenching dynamics.

Instrumentation:

-

Time-Correlated Single Photon Counting (TCSPC) system or a flash photolysis system with a fast detector (e.g., PMT).

-

Pulsed light source (e.g., laser diode, flash lamp) with a pulse width significantly shorter than the expected decay lifetime.

-

Emission monochromator.

-

Sample holder and cuvette.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in the desired solvent. The concentration should be sufficient to give a strong signal but low enough to avoid self-quenching. The solution must be deoxygenated by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes if phosphorescence is expected.

-

Instrument Setup:

-

Set the excitation source to the desired wavelength (typically the absorbance maximum).

-

Set the emission monochromator to the wavelength of maximum emission.

-

Adjust pulse repetition rate, detector voltage, and time window to properly capture the full decay profile.

-

-

Data Acquisition: Excite the sample with a short pulse of light and record the luminescence intensity as a function of time after the pulse. Accumulate data over many pulses to build up a high-quality decay curve.

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential decay function.

-

For a single emissive species, a mono-exponential decay is expected: I(t) = I₀ * exp(-t/τ)

-

For multiple species or complex systems, a multi-exponential decay may be required: I(t) = Σ Aᵢ * exp(-t/τᵢ)

-

The lifetime (τ) is the time it takes for the luminescence intensity to decay to 1/e of its initial value.

-

Data Summary & Applications

The tunable properties of bipyridyl complexes have led to their widespread use in diverse scientific fields.

Photophysical Data of Representative Complexes

| Complex | Metal Center | Emissive State Type | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Primary Application |

| [Ru(bpy)₃]²⁺ | Ru(II) | ³MLCT | ~610 | 0.095 (deaerated MeCN) | ~1.1 µs (MeCN) | Photosensitizer, Standard |

| fac-Ir(ppy)₃ (ppy = 2-phenylpyridine) | Ir(III) | ³MLCT / ³LC | ~510 | ~1.0 | ~2 µs | OLED Emitter (Green) |

| [Pt(tBu₂bpy)(C≡C-Ph)₂] | Pt(II) | ³MLCT / ³ILCT | ~500-600 | Varies | µs range[9][10] | OLED Emitter, Sensor |

| [Re(bpy)(CO)₃Cl] | Re(I) | ³MLCT | ~650 | ~0.1 | ~1 µs | Photocatalysis, Imaging |

| [Eu(bpy-cryptate)]³⁺ | Eu(III) | f-f (sensitized) | ~615, 700 | High in H₂O | ms range | Time-resolved Bioassays[13] |

Key Application Areas

-

Organic Light-Emitting Diodes (OLEDs): Phosphorescent iridium(III) and platinum(II) bipyridyl complexes are essential for high-efficiency OLEDs, as they can harvest both singlet and triplet excitons, leading to theoretical internal quantum efficiencies of 100%.[4][8][19]

-

Biological Imaging and Sensing: The long lifetimes of Ru(II) and other metal complexes allow for time-resolved imaging, which eliminates background autofluorescence from biological samples.[1][20] Furthermore, the luminescence can be designed to "turn on" or shift in response to specific analytes like Zn²⁺ or changes in the local environment.[21]

-

Photocatalysis and Solar Energy Conversion: The MLCT excited state of complexes like [Ru(bpy)₃]²⁺ is both a potent oxidant and reductant. This property is harnessed in photoredox catalysis to drive a wide range of organic transformations and in research on artificial photosynthesis to drive water splitting.[22][23]

Conclusion and Outlook

Bipyridyl ligands are far more than simple chelators; they are versatile platforms for constructing sophisticated luminescent systems. By understanding the fundamental principles of excited states and the influence of molecular structure, researchers can rationally design complexes with tailored photophysical properties. The continued development of novel synthetic routes to unsymmetrical and highly conjugated bipyridyl ligands promises to push the boundaries of emission color, efficiency, and environmental sensitivity.[15] Future challenges lie in creating stable, efficient near-infrared (NIR) emitters for deep-tissue imaging and developing robust, earth-abundant metal complexes to replace expensive noble metals like iridium and platinum in large-scale applications.

References

- Excited-state solvation structure of transition metal complexes from molecular dynamics simulations and assessment of partial atomic charge methods. Physical Chemistry Chemical Physics (RSC Publishing).

- Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science (RSC Publishing).

- The Role of 4,4'-Dibromo-2,2'-bipyridine in OLEDs: A Comparative Performance Analysis. Benchchem.

- Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. PubMed Central.

- [Ru(bpy)3]2+ and Other Remarkable Metal-Ligand Charge Transfer (MLCT) Excited States. Inorganic Chemistry.

- Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. RSC Publishing.

- Excited-State Dynamics of [Ru(S–Sbpy)(bpy)2]2+ to Form Long-Lived Localized Triplet States. Inorganic Chemistry - ACS Publications.

- Photophysics in Platinum(II) Bipyridylacetylides. Inorganic Chemistry - ACS Publications.

- Time-resolved studies of photoprocesses involving transition metal polypyridyl complexes. Indian Academy of Sciences.

- Photophysics in platinum(II) bipyridylacetylides. PubMed.

- Synthesis, Characterization, and Photochemical/Photophysical Properties of Ruthenium(II) Complexes with Hexadentate Bipyridine and Phenanthroline Ligands. Inorganic Chemistry - ACS Publications.

- Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Royal Society of Chemistry.

- Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation. RSC Publishing.

- Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations. NIH.

- Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, and Photocatalytic Oxidation of Thioethers. Inorganic Chemistry - ACS Publications.

- Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. Allen J. Bard.

- Amino-Substituted 2,2'-Bipyridine Ligands as Fluorescent Indicators for ZnII and Applications for Fluorescence Imaging of Prostate Cells. PubMed.

- Synthesis, Photophysical and Electrochemical Properties of a Mixed Bipyridyl-Phenanthrolyl Ligand Ru(II) Heteroleptic Complex Having trans-2-Methyl-2-butenoic Acid Functionalities. NIH.

- Luminescent Biological Probes Derived from Ruthenium(II) Estradiol Polypyridine Complexes. Inorganic Chemistry - ACS Publications.

- Increasing excited state lifetimes of Cu(I) coordination complexes via strategic surface binding. INORGANIC CHEMISTRY.

- From luminescence quenching to high-efficiency phosphorescence: a theoretical study on the monomeric and dimeric forms of platinum(ii) complexes with both 2-pyridylimidazol-2-ylidene and bipyrazolate chelates. RSC Publishing.

- Accessing unsymmetrical Ru(II) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties. RSC Publishing.

- Transition metal complexes of 2,2'-bipyridine. Wikipedia.

- Mechanisms of Photoredox Catalysis Featuring Nickel–Bipyridine Complexes. ACS Publications.

- Luminescence quenching studies of [Ru(dMeObpy) ]2+ complex using the quinone derivative-effect of micelles. Journal of Particle Science and Technology.

- 2,2′-bipyridine ligand for incorporation into oligodeoxynucleotides: Synthesis, stability and fluorescence properties of ruthenium—DNA complexes. Nucleic Acids Research | Oxford Academic.

- Quenching of [Ru(bpy)3]2+ Fluorescence by Binding to Au Nanoparticles. Langmuir.

- Luminescence quenching of the excited tris-bipyridyl ruthenium(II) ion by copper(II)-cyclodextrin complexes. ResearchGate.

- Luminescence Quenching and Upconversion Experiment. CH454 Physical Chemistry Lab #3.

- Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry - ACS Publications.

- Luminescent cis-Bis(bipyridyl)ruthenium(II) Complexes with 1,2-Azolylamidino Ligands: Photophysical, Electrochemical Studies, an. Inorganic Chemistry.

- Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. Journal of Physical Chemistry A.

- Molecular structures of unsymmetric bipyridine platinum(II) alkynyl complexes. From Ref.. ResearchGate.

- Time-resolved emission spectra, decay-associated spectra, and species-associated spectra. The Journal of Physical Chemistry - ACS Publications.

- Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics. PubMed Central.

- Lanthanoid Luminophores with Linear, Bipyridine-Based Antenna Ligands. PMC.

- Benzothiadiazolyl‐pyridine and ‐2,2′‐bipyridine Ligands for Luminescent and Magnetic Complexes. ResearchGate.

- Deconvoluting binding sites in amyloid nanofibrils using time-resolved spectroscopy. Nature.

- Leveraging Intramolecular π-Stacking in Ru(II)-Pyridine Complexes to Induce Photoinduced Ligand Dissociation. Journal of the American Chemical Society.

- Accessing unsymmetrical Ru(ii) bipyridine complexes. RSC Publishing.

- Crystal structure, luminescence and other properties of some lanthanide complexes of the polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Luminescent PtII(bipyridyl)(diacetylide) Chromophores with Pendant Binding Sites as Energy Donors for Sensitised Near-Infrared E. ElectronicsAndBooks.

- Synthetic routes to luminescent 2,2'-bipyridyl complexes of rhenium: preparation and spectral and redox properties of mono(bipyridyl) complexes of rhenium(III) and rhenium(I). Inorganic Chemistry - ACS Publications.

- Derivatives of luminescent metal–polypyridyl complexes with pendant adenine or thymine groups: building blocks for supramolecular assemblies based on hydrogen bonding. Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

Sources

- 1. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. stemed.site [stemed.site]

- 4. benchchem.com [benchchem.com]

- 5. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01046A [pubs.rsc.org]

- 6. Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]